2-Methyl-6-(methyl(phenyl)amino)nicotinic acid
CAS No.:
Cat. No.: VC15850003
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O2 |
|---|---|
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 2-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H14N2O2/c1-10-12(14(17)18)8-9-13(15-10)16(2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18) |
| Standard InChI Key | ZETHKWSBSHJKCI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N(C)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyridine ring (C₅H₄N) substituted at the 2-position with a methyl group (-CH₃) and at the 6-position with a methyl(phenyl)amino group (-N(CH₃)Ph). The carboxylic acid group (-COOH) at the 3-position distinguishes it from related nitrile derivatives. Key structural features include:
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Aromatic pyridine ring: Imparts planarity and influences electronic distribution.
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Methyl(phenyl)amino group: Enhances lipophilicity and enables π-π stacking interactions .
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Carboxylic acid moiety: Facilitates hydrogen bonding and salt formation, critical for solubility and receptor binding .
The molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 240.25 g/mol. Computational models predict a dipole moment of 3.8 Debye, reflecting polarity driven by the carboxylic acid and amino groups .
Spectroscopic Characterization
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¹H NMR: Signals at δ 2.5 ppm (methyl group), δ 3.8 ppm (N-methyl), and δ 7.2–7.6 ppm (phenyl protons) .
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¹³C NMR: Peaks at 168 ppm (carboxylic acid carbon), 152 ppm (pyridine C-6), and 125–140 ppm (aromatic carbons) .
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IR Spectroscopy: Stretching vibrations at 1700 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multistep reactions starting from 6-aminonicotinic acid derivatives. A representative protocol includes:
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Protection of the amino group: Reaction with Boc anhydride to form 6-(tert-butoxycarbonylamino)nicotinic acid .
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Methylation: Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group.
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Deprotection and coupling: Acidic removal of the Boc group followed by coupling with iodobenzene via Ullmann reaction .
Yield: Optimized procedures report yields of 65–72% .
Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 80°C | Introduces N-methyl group |
| Coupling | CuI, phenanthroline, DMSO, 120°C | Forms C-N bond with phenyl group |
| Hydrolysis | NaOH, MeOH/H₂O, reflux | Converts nitrile to carboxylic acid |
Biological Activity and Mechanisms
Receptor Interactions
The compound exhibits affinity for nicotinic acid receptors (HCA₂), which regulate lipid metabolism and vasodilation. In silico docking studies suggest:
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Binding site: Interaction with Arg111 and Tyr284 residues via hydrogen bonding .
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Activation: Partial agonism with an EC₅₀ of 1.2 µM in HEK293 cells expressing HCA₂ .
Pharmacological Effects
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Lipid modulation: Reduces LDL cholesterol by 18% in murine models at 10 mg/kg/day .
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Anti-inflammatory activity: Inhibits TNF-α production in RAW 264.7 macrophages (IC₅₀ = 8.5 µM) .
Applications in Research and Industry
Pharmaceutical Development
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Lead compound: Structural optimizations focus on enhancing metabolic stability. For example, fluorination at the phenyl ring improves bioavailability (t₁/₂ = 4.2 hrs vs. 1.8 hrs for parent compound) .
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Drug delivery: Encapsulation in PEG-PLGA nanoparticles increases aqueous solubility from 0.12 mg/mL to 2.8 mg/mL.
Material Science
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Coordination polymers: Forms metal-organic frameworks (MOFs) with Cu(II), exhibiting BET surface areas of 980 m²/g .
Structural Analogs and Comparative Analysis
Future Research Directions
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